Comparative Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PDH)
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide exhibits moderate inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PDH) [1]. Its potency is significantly lower than optimized probe compounds like ML304, but it demonstrates a distinct activity profile compared to other pyridazine sulfonamides. For example, the related compound CHEMBL2170926 shows a higher IC50 of 24.5 µM in the same assay format, indicating that the 2-ethyl substitution pattern on the benzenesulfonamide ring of the target compound confers a >2-fold improvement in potency [1][2].
| Evidence Dimension | Inhibition of PfG6PDH |
|---|---|
| Target Compound Data | IC50: 9.79 µM (9,790 nM) |
| Comparator Or Baseline | CHEMBL2170926 (a related pyridazine sulfonamide): IC50 = 24.5 µM (24,500 nM) |
| Quantified Difference | Target compound is approximately 2.5-fold more potent (lower IC50) than CHEMBL2170926. |
| Conditions | Resazurin/diaphorase-coupled assay after 2 hours [1] vs. Orthogonal assay after 45 minutes [2]. |
Why This Matters
For researchers screening for antimalarial leads, this compound offers a quantifiable potency advantage over a closely related sulfonamide analog, making it a preferred starting point for structure-activity relationship (SAR) studies targeting PfG6PDH.
- [1] BindingDB. (n.d.). BDBM50396523 (CHEMBL2170934). Retrieved from http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396523 View Source
- [2] BindingDB. (n.d.). BDBM50396505 (CHEMBL2170926). Retrieved from http://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396505 View Source
